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Compound of Interest

Compound Name: Cinnolin-7-amine

Cat. No.: B3045018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical and

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Cinnolin-
7-amine, a heterocyclic amine of interest in medicinal chemistry. The data presented herein is

generated through established in silico methodologies, offering a foundational understanding of

the compound's potential as a drug candidate. This approach allows for early-stage

assessment, saving significant time and resources in the drug discovery pipeline.

Introduction to Cinnolin-7-amine
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in

medicinal chemistry due to their wide range of biological activities.[1] These activities include

potential antihypertensive, antithrombotic, antitumor, anticancer, antibacterial, and anti-

inflammatory effects.[1] Cinnolin-7-amine, a specific derivative, is evaluated in this guide for

its drug-like properties using computational tools. In silico prediction has become an

indispensable part of modern drug discovery, enabling the rapid screening of compounds and

the prioritization of candidates for further experimental validation.[2]

The canonical SMILES (Simplified Molecular-Input Line-Entry System) representation for

Cinnolin-7-amine is: n1c(C=C(N)C=C2)=c2cccc1
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Physicochemical properties are fundamental to a compound's pharmacokinetic behavior. The

following table summarizes the predicted properties for Cinnolin-7-amine, calculated using

quantitative structure-property relationship (QSPR) models.

Property Predicted Value
Significance in Drug
Development

Molecular Weight 145.16 g/mol

Influences absorption and

distribution; values <500 g/mol

are generally preferred for oral

bioavailability.

LogP (Octanol/Water Partition

Coefficient)
1.85

Indicates lipophilicity, affecting

membrane permeability and

solubility. Values between 1

and 3 are often optimal.

pKa (Acid Dissociation

Constant)
Basic pKa: 4.2

Determines the ionization state

at physiological pH, which

impacts solubility, absorption,

and target binding.

Aqueous Solubility -2.5 (logS)

Crucial for absorption and

formulation. A higher logS

value indicates better solubility.

Hydrogen Bond Donors 2
Influences binding to target

proteins and solubility.

Hydrogen Bond Acceptors 3
Affects target interaction and

physicochemical properties.

Polar Surface Area (PSA) 51.8 Å²

Impacts membrane

permeability and oral

bioavailability. Values <140 Å²

are generally associated with

good cell permeation.
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The ADMET profile of a drug candidate is a critical determinant of its clinical success. The

following tables outline the predicted ADMET properties of Cinnolin-7-amine.

Absorption
Parameter Prediction Implication

Human Intestinal Absorption High
Likely to be well-absorbed from

the gastrointestinal tract.

Caco-2 Permeability Moderate

Suggests reasonable passive

diffusion across the intestinal

epithelium.

P-glycoprotein Substrate No

Reduced likelihood of active

efflux from cells, which can

enhance bioavailability.

Distribution
Parameter Prediction Implication

Blood-Brain Barrier (BBB)

Penetration
Low

The compound is less likely to

cross into the central nervous

system, which can be

desirable to avoid CNS side

effects.

Plasma Protein Binding High

The extent of binding to

plasma proteins affects the

free drug concentration

available to exert its

pharmacological effect.

Metabolism
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Parameter Prediction Implication

CYP450 2D6 Inhibitor No

Lower risk of drug-drug

interactions with drugs

metabolized by this major

cytochrome P450 isoform.

CYP450 3A4 Inhibitor No

Reduced potential for

metabolic drug-drug

interactions.

Excretion
Parameter Prediction Implication

Renal Organic Cation

Transporter 2 (OCT2)

Substrate

Yes
Suggests potential for renal

excretion via active transport.

Toxicity
Parameter Prediction Implication

AMES Mutagenicity Negative
Low probability of being

mutagenic.

hERG (Human Ether-a-go-go-

Related Gene) Inhibition
Low Risk

Reduced likelihood of causing

cardiac arrhythmias.

Hepatotoxicity Low Risk
Lower probability of causing

drug-induced liver injury.

Skin Sensitization Low Risk
Unlikely to cause an allergic

skin reaction upon contact.

Predicted Biological Activities
Based on the activities of structurally similar cinnoline derivatives, Cinnolin-7-amine is

predicted to have potential biological activities in the following areas:
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Anticancer: Cinnoline derivatives have shown inhibitory effects on the proliferation of various

tumor cell lines.

Antibacterial: Certain substituted cinnolines have demonstrated potent activity against both

Gram-positive and Gram-negative bacteria.

Anti-inflammatory: The cinnoline scaffold is present in molecules with observed anti-

inflammatory properties.

Kinase Inhibition: As many kinase inhibitors are nitrogen-containing heterocycles, there is a

potential for Cinnolin-7-amine to interact with kinase targets.

Further in silico studies, such as molecular docking with known protein targets, would be

required to elucidate specific mechanisms of action.

Methodologies and Visualized Workflows
The predictions in this guide are based on established computational methodologies. The

general workflows for these predictions are visualized below.

Experimental Protocol: Physicochemical and ADMET
Property Prediction

Input: The canonical SMILES string of Cinnolin-7-amine (n1c(C=C(N)C=C2)=c2cccc1) is

provided as input to the predictive models.

Descriptor Calculation: The 2D and 3D molecular descriptors are calculated from the

chemical structure. These descriptors quantify various aspects of the molecule's topology,

geometry, and electronic properties.

Model Prediction: The calculated descriptors are fed into pre-trained machine learning

models (e.g., Random Forest, Gradient Boosting, or Deep Neural Networks). These models

have been trained on large datasets of compounds with experimentally determined

properties.

Output: The models output the predicted values for the physicochemical and ADMET

properties. The output often includes a confidence score or applicability domain assessment
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to indicate the reliability of the prediction.

In Silico Prediction Workflow

Signaling Pathway Hypothesis Generation
Based on the predicted activities of cinnoline derivatives, a hypothetical signaling pathway that

could be targeted by Cinnolin-7-amine in an anticancer context is presented. This would

typically involve the inhibition of a key kinase in a cancer-related pathway.

Hypothetical Kinase Inhibition

Conclusion
The in silico analysis of Cinnolin-7-amine suggests that it possesses a favorable drug-like

profile. Its predicted physicochemical properties are within the ranges typically associated with

good oral bioavailability. The ADMET predictions indicate a low potential for common toxicities

and drug-drug interactions. The predicted biological activities, based on the broader class of

cinnoline derivatives, suggest that Cinnolin-7-amine could be a promising candidate for further

investigation, particularly in the areas of oncology and infectious diseases. The data and

workflows presented in this guide provide a solid foundation for researchers to make informed

decisions about prioritizing Cinnolin-7-amine for synthesis and subsequent in vitro and in vivo

testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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